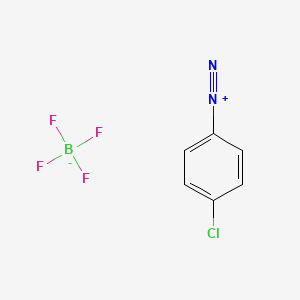

4-chlorobenzenediazonium;tetrafluoroborate

Descripción general

Descripción

4-Chlorobenzenediazonium tetrafluoroborate (C₆H₄ClN₂⁺·BF₄⁻) is a diazonium salt synthesized via diazotization of 4-chloroaniline followed by treatment with sodium tetrafluoroborate . This compound is widely used in organic synthesis, particularly in aryl coupling reactions and heterocycle formation. Key applications include:

- Indole Synthesis: Reacts with tert-butyl 4-iodopiperidine-1-carboxylate to form indole derivatives (39% yield) .

- Furan Functionalization: Catalyzes the formation of 2-(4-chlorophenyl)furan under green LED irradiation .

- Azo Coupling: Forms stable azo products with β-enaminones, influenced by intramolecular hydrogen bonding .

Characterization data includes ¹H NMR (δ 8.69 and 8.11 ppm in DMSO-d₆) and a molecular weight of 236.5 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Chlorobenzenediazonium tetrafluoroborate is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid in the presence of hydrochloric acid to form 4-chlorobenzenediazonium chloride. This intermediate is then treated with tetrafluoroboric acid to yield 4-chlorobenzenediazonium tetrafluoroborate .

Industrial Production Methods: In industrial settings, the synthesis of 4-chlorobenzenediazonium tetrafluoroborate follows a similar route but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and temperature control is common to maintain consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chlorobenzenediazonium tetrafluoroborate undergoes various types of reactions, including:

Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.

Coupling Reactions: It can couple with phenols and amines to form azo compounds.

Reduction Reactions: The diazonium group can be reduced to form the corresponding aryl amine.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halide salts (e.g., sodium chloride), hydroxides (e.g., sodium hydroxide), and thiols (e.g., thiophenol). These reactions typically occur under mild conditions.

Coupling Reactions: Phenols and amines are used as coupling partners, often in the presence of a base such as sodium acetate.

Reduction Reactions: Reducing agents like sodium sulfite or stannous chloride are used.

Major Products:

Substitution Reactions: Products include 4-chlorobenzene derivatives such as 4-chlorobromobenzene, 4-chlorophenol, and 4-chlorothiophenol.

Coupling Reactions: Azo compounds such as 4-chlorophenylazo phenol and 4-chlorophenylazo aniline.

Reduction Reactions: 4-Chloroaniline.

Aplicaciones Científicas De Investigación

Organic Synthesis

Aryl Diazonium Salts as Intermediates

Diazonium salts, including 4-chlorobenzenediazonium tetrafluoroborate, are pivotal in organic synthesis due to their ability to serve as intermediates for generating a variety of functionalized compounds. They are utilized in classical reactions such as:

- Sandmeyer Reaction : This reaction allows for the substitution of diazonium groups with halides or other nucleophiles, enabling the synthesis of aryl halides.

- Balz-Schiemann Reaction : This method involves the conversion of diazonium salts into fluorinated compounds, which is crucial for synthesizing fluorinated pharmaceuticals.

- Palladium-Catalyzed Cross-Coupling Reactions : These reactions have been extensively explored for the formation of carbon-carbon bonds, utilizing diazonium salts as reactive aryl halide surrogates .

Case Study: Synthesis of Angiotensin II Inhibitors

Recent developments have highlighted the use of aryl diazonium salts in large-scale syntheses, such as the preparation of intermediates for angiotensin II inhibitors via Suzuki-Miyaura cross-coupling reactions. This method demonstrated effective yields and has implications for drug development in cardiovascular therapies .

Nanotechnology

Functionalization of Nanomaterials

4-Chlorobenzenediazonium tetrafluoroborate is particularly effective in the functionalization of carbon nanostructures, such as single-wall carbon nanotubes (SWCNTs). The functionalization process involves:

- Mixing SWCNTs with Ionic Liquids : The diazonium salt is added to facilitate the attachment of chlorophenyl groups to the nanotube surface.

- Exfoliation and Stabilization : By preventing the aggregation of nanotubes, this functionalization enhances their dispersibility and stability in various solvents .

Efficiency and Mechanism

The process has been shown to achieve a functionalization efficiency of approximately 1 in 44 carbon atoms on the nanotube surface. This modification is crucial for applications in sensors and electronic devices where stable dispersions of CNTs are required .

Electrochemical Applications

Sandmeyer-Type Reactions

Recent research has demonstrated that electrochemical methods can be employed to facilitate Sandmeyer reactions using diazonium salts. This approach allows for more controlled reactions under mild conditions, reducing by-products and enhancing yields .

Stability and Handling

While diazonium tetrafluoroborates are generally more stable than their chloride counterparts, they still pose handling risks due to potential decomposition. Proper laboratory practices include preparing these compounds in situ rather than isolating them whenever feasible .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 4-chlorobenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group is electron-withdrawing, which makes the aromatic ring more susceptible to nucleophilic attack. The tetrafluoroborate counterion stabilizes the diazonium ion and enhances its solubility in polar solvents .

Comparación Con Compuestos Similares

Comparison with Similar Diazonium Tetrafluoroborates

Structural and Electronic Effects of Substituents

Substituents on the benzene ring significantly influence reactivity, stability, and applications:

Key Observations :

- Electron-Withdrawing Groups (Cl, Br, SO₃H) : Increase thermal stability and compatibility with SN2Ar mechanisms (e.g., dithiocarbamate formation) .

- Electron-Donating Groups (OMe, NMe₂) : Reduce stability but enable unique reaction pathways, such as tautomeric equilibria in azo products .

Reaction Performance in Key Transformations

A. Dithiocarbamate Formation

- 4-Chloro Derivative : Compatible with EDG/EWG substituents, yielding >85% products under aqueous conditions .

- Methoxy Derivative : Requires shorter reaction times due to EDG activation but may form side products at elevated temperatures.

B. Azo Coupling

- Chloro vs. Methoxy Substituents : Chloro directs coupling to form (E)-isomers with intramolecular H-bonding, while methoxy substituents stabilize hydrazone forms .

Research Findings and Data Tables

Table 1: Substituent Effects on Reaction Yields

Table 2: Stability Comparison

Actividad Biológica

4-Chlorobenzenediazonium tetrafluoroborate is a diazonium salt with significant applications in organic synthesis and biological research. This compound, characterized by its stability and reactivity, serves as a precursor in various chemical transformations, particularly in the synthesis of azo dyes and other nitrogen-containing compounds. Understanding its biological activity is crucial for its application in medicinal chemistry and other fields.

- Chemical Formula : C₆H₄ClN₂BF₄

- Molecular Weight : 210.47 g/mol

- Solubility : Soluble in polar solvents such as acetonitrile and dimethyl sulfoxide.

- Stability : More stable than its chloride counterpart, but sensitive to moisture and strong bases .

The biological activity of 4-chlorobenzenediazonium tetrafluoroborate primarily arises from its ability to generate reactive intermediates, such as free radicals. These intermediates can participate in various reactions, including:

- Electrophilic Aromatic Substitution : The diazonium group can be replaced by nucleophiles, leading to the formation of substituted aromatic compounds.

- Formation of Hydrazines : Reaction with reducing agents (e.g., ascorbic acid) can yield hydrazines, which are important in drug synthesis .

Applications in Biological Research

4-Chlorobenzenediazonium tetrafluoroborate has been employed in various biological assays and synthetic methodologies:

- Dyeing and Staining : It is used as a dye for enterochromaffin cells, enabling the visualization of these cells in histological studies .

- Synthesis of Nitrogen Heterocycles : The compound serves as a key reagent in the synthesis of indoles and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals .

Table 1: Summary of Biological Activities

Case Study 1: Electrophilic Substitution Reactions

In a study examining the reactivity of 4-chlorobenzenediazonium tetrafluoroborate, it was found that treatment with various nucleophiles led to successful substitution reactions. This property is exploited in synthesizing complex organic molecules that are relevant in medicinal chemistry .

Case Study 2: Hydrazine Formation

The compound's ability to form hydrazines through reduction has been highlighted in research focused on developing safer synthetic routes for nitrogen-containing compounds. This method circumvents the need for toxic reagents typically used in hydrazine synthesis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chlorobenzenediazonium tetrafluoroborate, and how is its purity validated?

- Methodology : The compound is typically synthesized via diazotization of 4-chloroaniline with nitrous acid (HNO₂) in acidic media (e.g., HCl), followed by precipitation using sodium tetrafluoroborate (NaBF₄) . Purity is confirmed through spectroscopic techniques:

- ¹H-NMR : Aromatic protons appear as distinct signals in the range of δ 7.5–8.5 ppm, with the diazonium group (-N₂⁺) influencing splitting patterns .

- IR Spectroscopy : Stretching vibrations for BF₄⁻ (~1050 cm⁻¹) and diazonium N≡N (~2200–2300 cm⁻¹) confirm structural integrity .

- Stability Considerations : The compound is moisture-sensitive; storage under anhydrous conditions (e.g., desiccators) is critical to prevent decomposition .

Q. How does 4-chlorobenzenediazonium tetrafluoroborate participate in azo coupling reactions, and what substituent effects govern regioselectivity?

- Reaction Design : The diazonium salt reacts with electron-rich aromatic/heteroaromatic substrates (e.g., furan, phenols) via electrophilic attack at para/ortho positions relative to directing groups. For example, coupling with 3-phenylaminocyclopentenone yields (E)-azo products due to steric and electronic effects of the 4-chloro substituent .

- Key Factors :

- Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, favoring coupling even with weakly nucleophilic partners.

- Solvent polarity (e.g., acetone vs. chloroform) modulates reaction rates and product distribution .

Advanced Research Questions

Q. What mechanistic insights explain the temperature-dependent reactivity of 4-chlorobenzenediazonium tetrafluoroborate in radical-initiated reactions?

- Experimental Approaches :

- Radical Trapping : Adding TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) quenches aryl radicals, isolating TEMPO-aryl adducts (50% yield) to confirm radical intermediates .

- Thermal Studies : Lower yields at elevated temperatures (e.g., 70°C vs. 25°C) suggest non-thermal initiation pathways, possibly via photoexcitation or redox-active catalysts .

Q. How can kinetic studies determine the reaction order of 4-chlorobenzenediazonium tetrafluoroborate in C–H arylation reactions?

- Methodology :

- Rate Order Determination : Vary initial concentrations of the diazonium salt while keeping other reactants (e.g., Pd(OAc)₂, eosin-Y) constant. Monitor product formation via GC or ¹⁹F-NMR with internal standards (e.g., mesitylene) .

- Data Interpretation : Linear correlation in log(rate) vs. log[concentration] plots identifies the order (typically first-order for aryl diazonium salts in Pd-catalyzed systems) .

Q. What strategies stabilize 4-chlorobenzenediazonium tetrafluoroborate against premature decomposition during storage or reaction?

- Advanced Stabilization :

- Dodecaborate Salts : Co-precipitation with dodecahydro-closo-dodecaborate anions enhances stability, as shown by unchanged IR spectra over 4 weeks .

- Low-Temperature Protocols : Conduct reactions at 0–5°C to suppress N₂ elimination until desired intermediates form .

Q. Data Contradiction and Resolution

Q. How do conflicting reports on the role of water in SNAr vs. radical pathways for 4-chlorobenzenediazonium tetrafluoroborate reactions align?

- Analysis :

- SNAr Dominance in Water : Aqueous conditions favor nucleophilic attack (e.g., dithiocarbamate formation) via SN2Ar due to solvation stabilization of intermediates .

- Radical Pathways in Non-Polar Solvents : In aprotic media (e.g., acetonitrile), radical initiation via SET (single-electron transfer) becomes prevalent, especially with photocatalysts like TiO₂ .

- Resolution : Solvent choice and additive screening (e.g., TEMPO, H₂O) can selectively steer the reaction toward either pathway .

Q. Tables for Key Data

Propiedades

IUPAC Name |

4-chlorobenzenediazonium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYBTBSOTHVJJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

673-41-6 | |

| Record name | Benzenediazonium, 4-chloro-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=673-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chlorobenzene-1-diazonium; tetrafluoroboranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.